molecular formula C17H18ClN5O B2363967 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile CAS No. 956631-39-3

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B2363967
M. Wt: 343.82
InChI Key: IHAYLIUSBQWJTF-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile” is a derivative of a series of compounds synthesized for their in vitro antimicrobial and anticancer activities . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Antifungal Activities

Compounds structurally related to 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile, such as α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, have been synthesized and tested for their in vitro antifungal activities. These compounds, synthesized from chloroacetyl piperazine and other reactants, displayed higher antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea compared to standard treatments like carbendazim (Qing Jin et al., 2015).

Antibacterial and Antifungal Properties

Another study synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were structurally related to the queried compound. These derivatives exhibited excellent antibacterial and antifungal activities, outperforming standard drugs in some cases (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Bacterial Biofilm and MurB Inhibitors

A similar compound, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, was used as a key synthon in the synthesis of a new series of bis(1,3,4-trisubstituted pyrazoles). These derivatives showed excellent in-vitro antibacterial and cytotoxic activities, with compound 5e demonstrating significant biofilm inhibition activities and MurB enzyme inhibitory activity (Ahmed E. M. Mekky, S. Sanad, 2020).

Copper(II) Complex Synthesis

In the field of chemistry, similar compounds with piperazine moieties have been used in the synthesis of pentadentate ligands and their corresponding Cu(II) complexes. These complexes, characterized by various analytical methods, demonstrated interesting redox properties and antiferromagnetic interactions (S. Sujatha et al., 2000).

Novel Metal-Based Chemotherapy

Related compounds have also been investigated for their potential in metal-based chemotherapy against tropical diseases. Complexes of these compounds with copper and gold demonstrated higher growth inhibitory activity against Trypanosoma cruzi, suggesting potential applications in treating diseases like Chagas disease (M. Navarro et al., 2000).

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c18-10-17(24)22-8-6-21(7-9-22)16(11-19)14-12-20-23(13-14)15-4-2-1-3-5-15/h1-5,12-13,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAYLIUSBQWJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C#N)C2=CN(N=C2)C3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile

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